2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core substituted with a methoxy group and two pyridinyl groups attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the methoxy group at the 5-position. Subsequent steps involve the attachment of the pyridinyl groups and the formation of the propanol backbone. Common reagents used in these reactions include indole derivatives, methoxy reagents, pyridine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol
- 2-(5-methoxy-1H-indol-3-yl)-1,3-di(3-pyridinyl)-2-propanol
- 2-(5-methoxy-1H-indol-2-yl)-1,3-di(4-pyridinyl)-2-propanol
Uniqueness
2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol is unique due to its specific substitution pattern and the presence of both methoxy and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-2-yl)-1,3-dipyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C22H21N3O2/c1-27-19-6-7-20-18(10-19)11-21(25-20)22(26,12-16-4-2-8-23-14-16)13-17-5-3-9-24-15-17/h2-11,14-15,25-26H,12-13H2,1H3 |
InChI Key |
TWDFZWIOFZVKEX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(CC3=CN=CC=C3)(CC4=CN=CC=C4)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(CC3=CN=CC=C3)(CC4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.